1-(2,3-dihydro-1H-inden-5-ylmethyl)piperazine dihydrochloride
CAS No.: 1423032-79-4
Cat. No.: VC7873416
Molecular Formula: C14H22Cl2N2
Molecular Weight: 289.2
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1423032-79-4 |
---|---|
Molecular Formula | C14H22Cl2N2 |
Molecular Weight | 289.2 |
IUPAC Name | 1-(2,3-dihydro-1H-inden-5-ylmethyl)piperazine;dihydrochloride |
Standard InChI | InChI=1S/C14H20N2.2ClH/c1-2-13-5-4-12(10-14(13)3-1)11-16-8-6-15-7-9-16;;/h4-5,10,15H,1-3,6-9,11H2;2*1H |
Standard InChI Key | OMQNWKNIJZKGDG-UHFFFAOYSA-N |
SMILES | C1CC2=C(C1)C=C(C=C2)CN3CCNCC3.Cl.Cl |
Canonical SMILES | C1CC2=C(C1)C=C(C=C2)CN3CCNCC3.Cl.Cl |
Introduction
Chemical Identity and Structural Analysis
Structural Features
The indene scaffold consists of a bicyclic system with a fused benzene and cyclopentane ring. Substitution at the 5-position with a methyl-piperazine group introduces steric and electronic modifications that may influence receptor binding or solubility. X-ray crystallographic data for related indenyl-piperazine derivatives reveal planar aromatic systems and zwitterionic forms stabilized by intramolecular hydrogen bonding .
Synthetic Pathways and Challenges
Hypothetical Synthesis Routes
Although no direct synthesis protocols for the 5-ylmethyl variant are documented, analogous methods for 2-substituted indenyl-piperazines involve:
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Alkylation of Piperazine: Reacting piperazine with 5-(bromomethyl)-2,3-dihydro-1H-indene under basic conditions.
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Salt Formation: Treating the free base with hydrochloric acid to yield the dihydrochloride salt .
Analytical Characterization
Key characterization techniques for related compounds include:
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¹H NMR: Peaks for indene protons (6.20–7.58 ppm), methylene groups (4.21–4.33 ppm), and NH resonances (9.79–10.07 ppm) .
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IR Spectroscopy: Absorption bands for NH (3183–3493 cm⁻¹) and SO₂ groups (1125–1342 cm⁻¹) in sulfonamide analogs .
Physicochemical Properties
Predicted Properties
Based on structural analogs:
Property | Value |
---|---|
Molecular Weight | ~275 g/mol (estimated) |
Solubility | Likely soluble in polar solvents (DMSO, water) |
logP | ~2.5 (moderate lipophilicity) |
Stability and Reactivity
Hazard Code | Risk Statement |
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H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H318 | Causes serious eye damage |
H335 | May cause respiratory irritation |
Precautionary measures include using personal protective equipment and ensuring adequate ventilation .
Research Gaps and Future Directions
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Synthetic Optimization: Developing regioselective methods for 5-position functionalization.
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Pharmacokinetic Studies: Assessing bioavailability and metabolic stability.
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Target Identification: Screening against kinase or GPCR panels to elucidate mechanisms.
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